molecular formula C23H21N3O3 B14978640 2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide

Cat. No.: B14978640
M. Wt: 387.4 g/mol
InChI Key: IQQJWZOMMXQGQI-UHFFFAOYSA-N
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Description

2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene moiety linked to an oxadiazole ring, which is further connected to a phenoxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The naphthalene moiety is then introduced via a coupling reaction, followed by the attachment of the phenoxy group. The final step involves the acylation of the intermediate product to form the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H21N3O3/c1-15(2)24-21(27)14-28-18-10-5-9-17(13-18)22-25-23(29-26-22)20-12-6-8-16-7-3-4-11-19(16)20/h3-13,15H,14H2,1-2H3,(H,24,27)

InChI Key

IQQJWZOMMXQGQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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